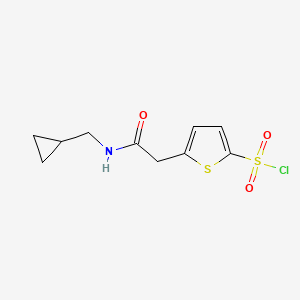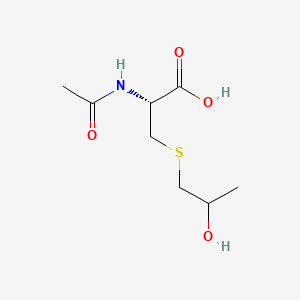
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a metabolite derived from the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxypropyl group attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxypropyl group. One common method involves reacting L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxypropyl derivatives.
科学的研究の応用
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.
作用機序
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways involved in detoxification and metabolism. The hydroxypropyl group enhances its solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: Lacks the hydroxypropyl group but shares similar antioxidant properties.
S-(2-Hydroxypropyl)-L-cysteine: Lacks the acetyl group but has similar solubility and bioavailability.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Contains a carbamoylethyl group instead of a hydroxypropyl group.
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility, bioavailability, and antioxidant activity, making it a valuable compound for various applications.
特性
CAS番号 |
923-43-3 |
|---|---|
分子式 |
C8H15NO4S |
分子量 |
221.28 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1 |
InChIキー |
FGOZBZPHEMIBIQ-MSZQBOFLSA-N |
異性体SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O |
正規SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
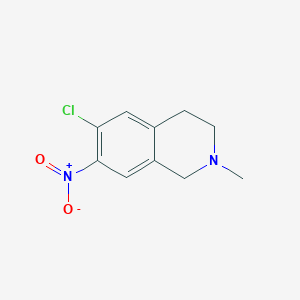
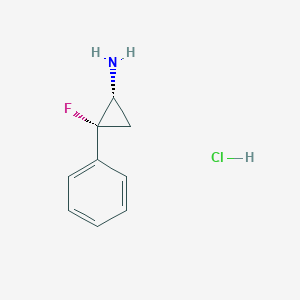

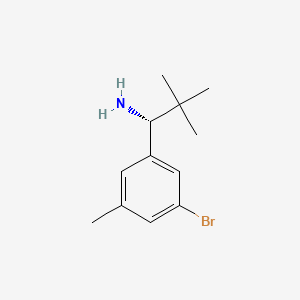
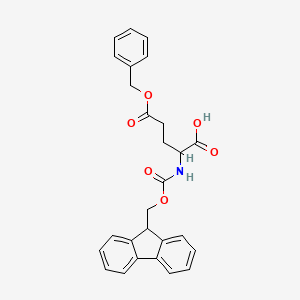
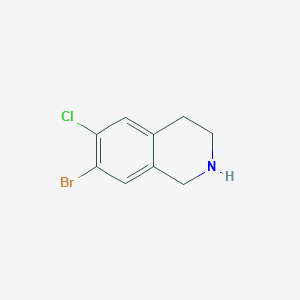


![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
